Temanogrel

Description

APD791 is an oral anti-thrombotic drug candidate being evaluated in a Phase 1 clinical trial by Arena. APD791 is intended to lower the risk of arterial thrombosis by reducing the amplification of platelet aggregation, arterial constriction and intimal hyperplasia mediated by serotonin.

Properties

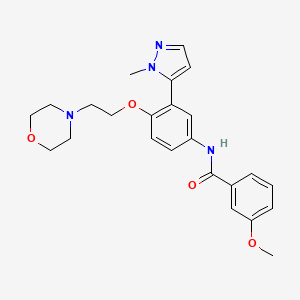

IUPAC Name |

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOQUKRCASTCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237321 | |

| Record name | Temanogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887936-68-7 | |

| Record name | Temanogrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temanogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMANOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacodynamics of selective 5-HT2A inverse agonists

An In-depth Technical Guide to the Pharmacodynamics of Selective 5-HT2A Inverse Agonists

Introduction

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system for the treatment of various neuropsychiatric disorders, including psychosis and insomnia.[1][2] Unlike neutral antagonists that only block agonist-induced activity, inverse agonists bind to the receptor and reduce its basal, or constitutive, activity.[3][4] This is particularly relevant for receptors like the 5-HT2A, which can exhibit signaling activity even in the absence of an agonist.[5][6] This technical guide provides a detailed overview of the pharmacodynamics of selective 5-HT2A inverse agonists, focusing on their mechanism of action, quantitative pharmacological data, and the experimental protocols used for their characterization.

Core Mechanism of Action: Attenuation of Constitutive Signaling

The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway.[1][7] In its active state, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[7][8][9]

Selective 5-HT2A inverse agonists bind to the receptor and stabilize it in an inactive conformation. This action has a dual effect: it blocks the binding of agonists like serotonin and, more importantly, it reduces the receptor's constitutive (ligand-independent) signaling, thereby decreasing the basal activity of the PLC pathway.[3][4] Recent studies also indicate that 5-HT2A receptors can couple to other G proteins, such as Gi1, and that some inverse agonists may show biased activity, preferentially inhibiting one pathway over another.[10][11] For example, pimavanserin has been shown to act as an inverse agonist on the 5-HT2A–Gi1 pathway while blocking the 5-HT2A–Gq pathway.[10][11]

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. 5-HT2A inverse agonists as antipsychotics [biopsychiatry.com]

- 3. benchchem.com [benchchem.com]

- 4. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 5. Physiological relevance of constitutive activity of 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Temanogrel: A Novel Antithrombotic Agent Targeting the 5-HT2A Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Temanogrel (APD791) is a potent and highly selective inverse agonist of the serotonin 5-HT2A receptor, a key mediator in the amplification of platelet aggregation and thrombus formation. Preclinical investigations in various in vitro and in vivo models have demonstrated its potential as a novel antithrombotic agent. This document provides a comprehensive overview of the preclinical evidence for this compound, detailing its pharmacological profile, efficacy in thrombosis models, and the experimental protocols utilized in these pivotal studies. The data presented herein supports the continued investigation of this compound as a promising therapeutic for thrombotic diseases.

Mechanism of Action

This compound exerts its antithrombotic effects by specifically targeting the 5-HT2A receptor on platelets. Serotonin, released from dense granules of activated platelets, acts on these receptors to amplify the aggregation response initiated by other agonists like ADP and collagen. As a potent inverse agonist, this compound not only blocks the binding of serotonin but also reduces the basal activity of the 5-HT2A receptor, thereby effectively dampening this amplification loop in thrombus formation.[1]

Quantitative Preclinical Data

The preclinical development of this compound has yielded significant quantitative data supporting its potent and selective activity. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of this compound (APD791)

| Parameter | Species | Value | Reference |

| Receptor Binding Affinity (Ki) | |||

| 5-HT2A Receptor | Human | 4.9 nM | [1] |

| Functional Inverse Agonism (IC50) | |||

| Inositol Phosphate Accumulation | Human (HEK cells) | 5.2 nM | [1] |

| Inhibition of Platelet Aggregation (IC50) | |||

| 5-HT-amplified ADP-stimulated aggregation | Human | 8.7 nM | [1] |

| 5-HT-amplified ADP-stimulated aggregation | Dog | 23.1 nM | [1] |

| Receptor Selectivity | |||

| 5-HT2A vs. 5-HT2C/5-HT2B | Human | >2000-fold | [1] |

Table 2: In Vivo Efficacy of this compound (APD791) in a Canine Model of Coronary Thrombosis

| Treatment Group | N | Coronary Patency (Flow-Time Area, % of baseline) | p-value (vs. Saline) | Bleeding Time | Reference |

| Protocol 1 (Pre-treatment) | |||||

| Saline | 7 | 28 ± 8 | - | Not specified | |

| APD791 | 7 | 59 ± 9 | <0.01 | Not increased | |

| Protocol 2 (Treatment post-thrombosis onset) | |||||

| Saline | 6 | 21 ± 9 | - | Not specified | |

| APD791 | 6 | 58 ± 11 | <0.01 | Not increased |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used to evaluate this compound.

In Vitro Assays

-

Objective: To determine the binding affinity and functional activity of this compound at the human 5-HT2A receptor.

-

Methodology:

-

Receptor Binding: Competition binding assays were performed using membranes from human embryonic kidney (HEK) cells stably expressing the human 5-HT2A receptor.[1]

-

Functional Assay: Inverse agonism was assessed by measuring the inhibition of inositol phosphate accumulation in the same HEK cell line.[1]

-

Selectivity: The binding affinity of this compound was determined for a wide panel of other G-protein-coupled receptors, including 5-HT2C and 5-HT2B, to assess its selectivity.[1]

-

-

Objective: To quantify the inhibitory effect of this compound on serotonin-amplified platelet aggregation.

-

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) was prepared from whole blood collected from healthy human donors and dogs.

-

Agonist-induced Aggregation: Platelet aggregation was induced by the addition of a sub-maximal concentration of ADP.

-

Serotonin Amplification: The aggregation response was amplified by the co-addition of serotonin.

-

This compound Inhibition: The inhibitory effect of varying concentrations of this compound on the serotonin-amplified aggregation was measured using a turbidimetric aggregometer to determine the IC50 value.[1]

-

In Vivo Thrombosis Model

-

Objective: To evaluate the in vivo antithrombotic efficacy of this compound in a model that mimics unstable angina.

-

Methodology:

-

Animal Preparation: Anesthetized dogs were instrumented to monitor coronary blood flow in the left anterior descending (LAD) coronary artery.

-

Thrombosis Induction: Recurrent coronary thrombosis was initiated by creating an endothelial injury and a critical stenosis in the LAD.

-

Treatment Protocols:

-

Protocol 1 (Pre-treatment): this compound or saline was administered as an intravenous bolus followed by a continuous infusion before the induction of thrombosis.

-

Protocol 2 (Post-treatment): this compound or saline was administered one hour after the onset of recurrent thrombosis.

-

-

Efficacy Endpoint: Coronary artery patency was monitored for 3 hours, and the efficacy was quantified by measuring the flow-time area, normalized to baseline coronary flow.

-

Safety Endpoint: Template bleeding time was measured to assess the effect of this compound on hemostasis.

-

Pharmacodynamic Assessment: Blood samples were collected for in vitro flow cytometric analysis of platelet responsiveness to serotonin.

-

Conclusion

The preclinical data for this compound strongly support its development as a novel antithrombotic agent. Its high potency and selectivity for the 5-HT2A receptor translate to effective inhibition of a key amplification pathway in platelet aggregation. Crucially, in a relevant in vivo model of coronary thrombosis, this compound demonstrated significant efficacy in improving coronary patency without a concomitant increase in bleeding time, a critical differentiator for antithrombotic therapies. These findings provide a solid foundation for the continued clinical investigation of this compound for the treatment and prevention of thrombotic disorders.

References

The Intracellular Impact of Temanogrel: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

[December 14, 2025] – Temanogrel (APD791), a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor, has been a subject of interest for its antithrombotic properties. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its effects on intracellular signaling pathways. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected pathways, this document serves as a comprehensive resource for professionals in the field.

Core Mechanism of Action: Inverse Agonism at the 5-HT2A Receptor

This compound exerts its primary effect by binding to the 5-HT2A receptor and stabilizing it in an inactive conformation. This inverse agonism not only blocks the receptor's activation by its endogenous ligand, serotonin (5-HT), but also reduces the receptor's basal, ligand-independent activity. In platelets, the activation of the 5-HT2A receptor by serotonin, released from dense granules upon initial platelet activation, serves as a potent amplification signal for aggregation. By inhibiting this pathway, this compound effectively dampens the thrombotic response.

Quantitative Analysis of this compound's Potency

Preclinical studies have established the high affinity and functional potency of this compound. The following tables summarize the key quantitative data regarding its interaction with the 5-HT2A receptor and its impact on platelet function.

| Parameter | Species | Value | Assay | Reference |

| Receptor Binding Affinity (Ki) | Human | 4.9 nM | Radioligand binding assay with membranes from HEK cells expressing the human 5-HT2A receptor. | [1] |

| Functional Inverse Agonism (IC50) | Human | 5.2 nM | Inositol phosphate accumulation assay in HEK cells stably expressing the human 5-HT2A receptor. | [1] |

Table 1: Receptor Binding and Functional Inverse Agonism of this compound.

| Parameter | Species | Agonist | Value | Assay | Reference |

| Inhibition of Platelet Aggregation (IC50) | Human | Serotonin-amplified ADP | 8.7 nM | Light transmission aggregometry in platelet-rich plasma. | [1] |

| Inhibition of Platelet Aggregation (IC50) | Dog | Serotonin-amplified ADP | 23.1 nM | Light transmission aggregometry in platelet-rich plasma. | [1] |

Table 2: Inhibitory Effect of this compound on Platelet Aggregation.

Impact on Intracellular Signaling Pathways

The canonical signaling pathway initiated by the 5-HT2A receptor in platelets involves the activation of the Gq alpha subunit (Gαq), leading to a cascade of downstream events. This compound, as an inverse agonist, is expected to inhibit these processes.

The Gαq/PLC/IP3/Ca2+ Pathway

Activation of the 5-HT2A receptor leads to the Gαq-mediated activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is a critical event in platelet activation, leading to shape change, granule secretion, and activation of integrins.

This compound's potent inhibition of inositol phosphate accumulation (IC50 = 5.2 nM) directly demonstrates its ability to block this initial step in the signaling cascade[1].

References

Investigating the Pharmacokinetics of APD791 in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

APD791, also known as temanogrel, is a selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This receptor plays a crucial role in amplifying platelet aggregation and mediating vasoconstriction, making it a key target for anti-thrombotic therapies.[[“]][2] APD791 has been investigated for its potential in treating and preventing arterial thrombosis. Understanding its pharmacokinetic profile in preclinical animal models is fundamental to its development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the underlying mechanism of action of APD791 in animal models.

Core Principles of Preclinical Pharmacokinetic Assessment

The evaluation of a drug candidate's pharmacokinetics in animal models is a critical step in drug development. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters derived from these studies, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are vital for dose selection and for predicting the drug's efficacy and safety profile. The choice of animal species is crucial and should be based on similarities in metabolic pathways to humans when possible.

Pharmacokinetics of APD791 in Animal Models

Preclinical studies have demonstrated that APD791 is orally bioavailable. The primary animal model for which pharmacokinetic data has been reported in the public domain is the dog.

Data Presentation

While specific quantitative data from preclinical studies are not extensively available in the public literature, the following table summarizes the key qualitative pharmacokinetic findings for APD791 in dogs.

| Parameter | Finding in Dog Model | Reference |

| Oral Bioavailability | APD791 is orally available. | [2] |

| Absorption | Rapidly absorbed following oral administration. | Arena Pharmaceuticals Press Release |

| Metabolism | Two active metabolites, APD791-M1 and APD791-M2, have been identified after oral administration. These metabolites were also generated in vitro using human liver microsomes. | [2] |

| Metabolite Activity | The affinity and selectivity profiles of both APD791-M1 and APD791-M2 are similar to the parent compound, APD791. | [2] |

| Efficacy | Oral administration resulted in both acute (1-hour) and subchronic (10-day) inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood. | [2] |

Note: Detailed quantitative parameters such as Cmax, Tmax, AUC, and half-life from these animal studies are not publicly available.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of APD791 in animal models have not been fully published. However, a general methodology for such a study can be outlined based on standard practices in the field.

General Protocol for an Oral Pharmacokinetic Study in Dogs

-

Animal Model: Beagle dogs are a commonly used non-rodent species in preclinical drug development due to their physiological similarities to humans in some aspects.

-

Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize for a sufficient period before the study.

-

Dosing:

-

APD791 is formulated in a suitable vehicle for oral administration.

-

The drug is administered via oral gavage at a predetermined dose.

-

A control group receiving the vehicle only is typically included.

-

-

Blood Sampling:

-

Blood samples are collected from a suitable vein (e.g., cephalic or jugular) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of APD791 and its metabolites (APD791-M1 and APD791-M2) are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software.

-

Mandatory Visualizations

Signaling Pathway of APD791 in Platelets

The primary mechanism of action of APD791 is the antagonism of the 5-HT2A receptor on platelets. Serotonin (5-HT) itself is a weak platelet agonist but acts as a potent amplifier of aggregation induced by other agonists like ADP and collagen. By blocking the 5-HT2A receptor, APD791 inhibits this amplification loop.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study in an animal model.

Conclusion

APD791 (this compound) is an orally active 5-HT2A receptor antagonist with demonstrated anti-platelet activity in animal models, particularly in dogs. Its pharmacokinetic profile is characterized by rapid absorption and metabolism to active metabolites. While detailed quantitative pharmacokinetic data and specific experimental protocols from preclinical studies are not widely available in the public domain, the foundational understanding of its mechanism of action and qualitative ADME properties provides a strong basis for its continued investigation. Further disclosure of preclinical data would be invaluable for a more complete understanding of its pharmacokinetic and pharmacodynamic relationship.

References

Structural Activity Relationship of Temanogrel and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temanogrel (APD791) is a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including platelet aggregation, vasoconstriction, and thrombosis. Developed by Arena Pharmaceuticals, this compound has been investigated for its potential therapeutic application in arterial thrombosis. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound and its analogs, detailing the key structural motifs responsible for its pharmacological activity. This document also outlines the experimental protocols for the key assays used to characterize these compounds and visualizes the associated signaling pathways and experimental workflows.

Core Compound Data: this compound (APD791)

This compound, chemically known as 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, emerged from a medicinal chemistry program aimed at optimizing a series of phenyl pyrazole derivatives. The optimization focused on enhancing selectivity, aqueous solubility, antiplatelet activity, and pharmacokinetic properties while minimizing off-target effects, such as hERG activity.

| Compound | Chemical Name | 5-HT2A Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Platelet Aggregation Inhibition (IC50, nM) |

| This compound (APD791) | 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide | 4.9 | 5.2 (Inositol phosphate accumulation) | 8.7 (Serotonin-amplified human platelet aggregation) |

Table 1: Pharmacological data for the lead compound, this compound.

Structural Activity Relationship (SAR) Analysis

The SAR studies of the phenyl pyrazole series leading to this compound revealed several key structural features crucial for high affinity and selectivity for the 5-HT2A receptor.

Key Structural Features and Their Contributions:

-

Phenyl Pyrazole Core: This central scaffold is essential for the overall binding to the 5-HT2A receptor.

-

3-Methoxybenzamide Moiety: The methoxy group at the 3-position of the benzamide ring is critical for potent inverse agonist activity. Modifications at this position generally lead to a decrease in potency.

-

N-Methyl-1H-pyrazole Group: This group contributes to the high selectivity of this compound for the 5-HT2A receptor over other serotonin receptor subtypes, particularly 5-HT2B and 5-HT2C.

-

Morpholinoethoxy Side Chain: The morpholinoethoxy group enhances the aqueous solubility and pharmacokinetic profile of the molecule, making it suitable for oral administration.

Figure 1: Key structural components of this compound and their contribution to its activity.

Experimental Protocols

The characterization of this compound and its analogs involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and efficacy.

5-HT2A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of test compounds for the 5-HT2A receptor.

-

Materials:

-

Human recombinant 5-HT2A receptor membranes (e.g., from CHO-K1 cells)

-

Radioligand: [3H]Ketanserin

-

Non-specific binding control: Mianserin or another suitable unlabeled ligand

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, [3H]Ketanserin, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Initiate the binding reaction by adding the receptor membranes.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for each test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Serotonin-Induced Platelet Aggregation Assay

This functional assay measures the ability of test compounds to inhibit platelet aggregation induced by serotonin.

-

Materials:

-

Human platelet-rich plasma (PRP) or washed platelets

-

Serotonin (5-HT)

-

ADP (as a co-agonist)

-

Test compounds

-

Platelet aggregometer

-

-

Procedure:

-

Prepare PRP from fresh human blood.

-

Pre-incubate the PRP with various concentrations of the test compound or vehicle.

-

Initiate platelet aggregation by adding a sub-maximal concentration of ADP followed by serotonin.

-

Monitor the change in light transmittance using a platelet aggregometer.

-

Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound and determine the IC50 value.

-

Figure 2: General experimental workflow for the discovery and optimization of this compound.

Signaling Pathway of this compound

As a 5-HT2A receptor inverse agonist, this compound reduces the constitutive activity of the receptor, thereby inhibiting downstream signaling pathways. The 5-HT2A receptor primarily couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC).

Figure 3: Simplified signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound.

Conclusion

The development of this compound represents a successful application of structure-based drug design to identify a potent and selective 5-HT2A receptor inverse agonist with potential for the treatment of arterial thrombosis. The key to its pharmacological profile lies in the specific combination of a phenyl pyrazole core, a 3-methoxybenzamide moiety for potency, an N-methyl-1H-pyrazole group for selectivity, and a morpholinoethoxy side chain for improved drug-like properties. The experimental protocols and workflows described herein provide a framework for the continued exploration of this chemical space and the development of novel antithrombotic agents.

Temanogrel: A Technical Whitepaper on its Molecular Target Profile

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Temanogrel (APD791) is an investigational, orally bioavailable small molecule developed as a potent and highly selective inverse agonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1] Its primary pharmacological effect is the inhibition of serotonin-mediated platelet aggregation and vasoconstriction. Extensive review of publicly available preclinical and clinical data indicates that this compound's mechanism of action is narrowly focused on the 5-HT2A receptor. To date, there is no scientific literature documenting any significant off-target molecular interactions. This technical guide provides a detailed overview of this compound's molecular target, its high selectivity, the signaling pathways it modulates, and the standard experimental protocols used to characterize its activity.

Introduction to this compound

This compound is a therapeutic agent designed to mitigate the risks of arterial thrombosis.[2] Serotonin, released from activated platelets during vascular injury, amplifies platelet aggregation and induces vasoconstriction by binding to 5-HT2A receptors on platelets and smooth muscle cells.[2] By selectively blocking these receptors, this compound aims to reduce the thrombotic response without significantly impacting broader hemostasis, a common challenge with other antiplatelet agents.

Molecular Target Profile of this compound

The core of this compound's pharmacological profile is its high affinity and selectivity for the 5-HT2A receptor. Preclinical studies have established it as a potent inverse agonist at this receptor. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response.

Primary Target: 5-HT2A Receptor

This compound binds to the 5-HT2A receptor with high affinity, thereby preventing the binding of endogenous serotonin and reducing the receptor's basal (constitutive) activity. This targeted action inhibits downstream signaling cascades that lead to platelet activation and smooth muscle contraction.

Off-Target Activity Assessment

A critical aspect of drug development is the characterization of a compound's selectivity profile to identify potential off-target effects that could lead to adverse events. While comprehensive proprietary screening data for this compound is not publicly available, published research has highlighted its selectivity. Specifically, this compound has been shown to have negligible binding affinity for the closely related 5-HT2B and 5-HT2C receptor subtypes. The potential for off-target effects at the 5-HT2B receptor is a significant concern for cardiovascular drugs, as agonism at this receptor has been linked to valvular heart disease.[3] The lack of affinity for the 5-HT2B receptor is a key safety feature of this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key available data.

| Target Receptor | Ligand/Compound | Assay Type | Parameter | Value (nM) | Reference |

| Human 5-HT2A | This compound | Radioligand Binding | Ki | 4.9 | [2] |

| Human 5-HT2A | This compound | Inositol Phosphate Accumulation | IC50 | 5.2 | [2] |

| Human Platelets (5-HT2A) | This compound | Serotonin-amplified ADP-stimulated aggregation | IC50 | 8.7 | [2] |

| Dog Platelets (5-HT2A) | This compound | Serotonin-amplified ADP-stimulated aggregation | IC50 | 23.1 | [2] |

| Human 5-HT2B | This compound | Binding Affinity | - | Negligible | - |

| Human 5-HT2C | This compound | Binding Affinity | - | Negligible | - |

Signaling Pathway of the 5-HT2A Receptor in Platelets

Activation of the 5-HT2A receptor on platelets by serotonin is a key step in the amplification of the thrombotic response. The receptor is coupled to the Gq/G11 signaling pathway.

Caption: 5-HT2A Receptor Signaling Pathway in Platelets.

Experimental Protocols

The characterization of this compound's molecular target profile relies on standard pharmacological assays. Below are detailed methodologies for the key experiments used to determine affinity, potency, and selectivity.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.

-

Radioligand: e.g., [3H]Ketanserin for 5-HT2A, or other suitable radioligands for 5-HT2B/C.

-

Test Compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a known, non-labeled antagonist (e.g., Mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/B glass fiber).

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

-

Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + non-specific control).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: After drying the filter mat, add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Platelet Aggregation Assay for Functional Potency (IC50)

This functional assay measures the effect of a test compound on platelet aggregation induced by an agonist.

-

Objective: To determine the IC50 of this compound for the inhibition of serotonin-amplified platelet aggregation.

-

Materials:

-

Freshly prepared platelet-rich plasma (PRP) from healthy human donors.

-

Aggregating agents: Adenosine diphosphate (ADP) at a sub-maximal concentration and serotonin (5-HT).

-

Test Compound: this compound at various concentrations.

-

A light transmission aggregometer.

-

-

Procedure:

-

PRP Preparation: Obtain whole blood and centrifuge at a low speed to separate the PRP. Adjust platelet count if necessary.

-

Pre-incubation: Pre-incubate aliquots of PRP with either vehicle control or varying concentrations of this compound for a short period (e.g., 10-15 minutes) at 37°C in the aggregometer cuvettes.

-

Aggregation Induction: Add serotonin to the cuvettes, followed shortly by the sub-maximal concentration of ADP to induce aggregation.

-

Measurement: Record the change in light transmission through the PRP suspension over time. Aggregation of platelets causes the suspension to become more transparent, increasing light transmission.

-

Data Analysis: The maximum aggregation percentage is determined for each concentration of this compound. Plot the percentage inhibition of aggregation against the logarithm of the this compound concentration. The IC50 value is determined as the concentration of this compound that produces 50% inhibition of the maximal aggregation response.

-

Standard Workflow for Selectivity Profiling

The development of a selective drug like this compound follows a rigorous screening cascade to ensure on-target activity and minimize off-target liabilities.

Caption: A typical experimental workflow for GPCR drug selectivity profiling.

Conclusion

This compound exemplifies a targeted therapeutic agent with a well-defined molecular mechanism of action. All available public data underscore its high selectivity for the 5-HT2A receptor, with no other documented molecular targets. This specificity is a desirable characteristic for a modern antiplatelet agent, as it promises a focused therapeutic effect with a potentially reduced risk of adverse effects mediated by off-target interactions. For researchers in drug development, the profile of this compound serves as a case study in achieving high target selectivity for a G-protein coupled receptor in the cardiovascular space.

References

- 1. Arena Pharmaceuticals Announces First Participant Randomized in Phase 2 Trial Evaluating this compound in Coronary Microvascular Obstruction (cMVO) [businesswire.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Temanogrel for Cardiovascular Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temanogrel (APD791) is an investigational, peripherally acting, small molecule developed as a selective inverse agonist of the serotonin 2A (5-HT2A) receptor. Early-stage research has primarily focused on its potential to mitigate cardiovascular disorders characterized by platelet aggregation and vasoconstriction. Serotonin, released from activated platelets, amplifies the thrombotic response and promotes vasoconstriction by binding to 5-HT2A receptors on platelets and smooth muscle cells. By selectively targeting this receptor, this compound was investigated for its potential as an anti-thrombotic agent with a focused mechanism of action. This technical guide summarizes the foundational preclinical and clinical data, outlines key experimental methodologies, and illustrates the core signaling pathways involved in its mechanism of action.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a well-established signaling molecule that, in the cardiovascular system, plays a significant role in hemostasis and thrombosis. Upon vascular injury, platelets release dense granules containing high concentrations of 5-HT.[1] While 5-HT itself is a weak platelet agonist, it potently amplifies aggregation induced by other agonists such as ADP, collagen, and thrombin.[2] This amplification is mediated through the Gq-coupled 5-HT2A receptor, making it a strategic target for antiplatelet therapy.[3] this compound was developed by Arena Pharmaceuticals (later acquired by Pfizer) to inhibit this serotonin-mediated amplification of platelet aggregation and vasoconstriction.[4] Its primary development focus was on treating coronary microvascular obstruction (cMVO), a complication of percutaneous coronary intervention (PCI), and Raynaud's phenomenon.[4]

Mechanism of Action: 5-HT2A Receptor Inverse Agonism

This compound functions as an inverse agonist at the 5-HT2A receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist reduces the receptor's basal, constitutive activity. The canonical signaling pathway for the 5-HT2A receptor involves coupling to the Gαq protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[7][8] This cascade results in platelet shape change, granule release, and amplification of the aggregation response. By inhibiting this pathway, this compound is designed to reduce platelet hyperreactivity in thrombotic conditions.

References

- 1. Serotonin stimulates platelet receptor shedding by tumor necrosis factor-alpha-converting enzyme (ADAM17) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arena Pharmaceuticals Announces First Participant Randomized in Phase 2 Trial Evaluating this compound in Coronary Microvascular Obstruction (cMVO) [businesswire.com]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Measuring Temanogrel's Antiplatelet Activity

Introduction

Temanogrel is a dual-action antiplatelet agent under investigation for the prevention of thrombotic events. Its mechanism involves the targeted inhibition of two key pathways in platelet activation: it acts as an inverse agonist of the serotonin 5-hydroxytryptamine 2A (5-HT2A) receptor and as an inhibitor of thromboxane A2 (TXA2) synthase.[1][2] Serotonin, released from dense granules of activated platelets, potentiates the aggregation response to other agonists, while TXA2, synthesized from arachidonic acid, is a potent platelet agonist itself.[1][3][4] By inhibiting both pathways, this compound offers a potentially more comprehensive antiplatelet effect.

These application notes provide detailed protocols for key in vitro assays to characterize and quantify the antiplatelet activity of this compound. The described methods include light transmission aggregometry, whole blood impedance aggregometry, TXB2 quantification, and ATP release assays. These protocols are intended for researchers, scientists, and drug development professionals working on the characterization of antiplatelet agents.

This compound's Dual Mechanism of Action

This compound's antiplatelet effect stems from its ability to interfere with two distinct signaling pathways that contribute to platelet activation and aggregation.

-

5-HT2A Receptor Inverse Agonism: Serotonin (5-HT) released during platelet activation binds to 5-HT2A receptors, which are Gq-protein coupled.[5] This binding activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and protein kinase C (PKC) activation, amplifying the platelet response to other agonists like ADP and collagen.[5] this compound acts as an inverse agonist at this receptor, preventing this serotonin-mediated amplification.[1]

-

Thromboxane Synthase Inhibition: Upon platelet activation, arachidonic acid (AA) is liberated from the membrane and converted by cyclooxygenase-1 (COX-1) to prostaglandin H2 (PGH2).[3][6] Thromboxane synthase then metabolizes PGH2 into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist that signals through the thromboxane prostanoid (TP) receptor to further promote aggregation.[2][4] this compound inhibits thromboxane synthase, thereby blocking the production of TXA2.[7][8]

Caption: this compound's dual mechanism targeting 5-HT2A and Thromboxane Synthase.

Platelet Aggregometry Assays

Platelet aggregometry is the gold standard for assessing platelet function in vitro.[9] It measures the ability of platelets to aggregate in response to various agonists.

Light Transmission Aggregometry (LTA)

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[2][10]

Caption: Workflow for Light Transmission Aggregometry (LTA).

Protocol: Light Transmission Aggregometry

-

Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[10] Samples should be processed within 4 hours and kept at room temperature.[10]

-

PRP and PPP Preparation:

-

Assay Procedure:

-

Adjust the platelet count of the PRP if necessary (typically to 2.5 x 10⁸ platelets/mL).

-

Pipette 450 µL of PRP into aggregometer cuvettes with a stir bar.

-

Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[10]

-

Pre-incubate the PRP samples at 37°C for 5 minutes.[10]

-

Add 50 µL of this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Initiate aggregation by adding an agonist. Record the change in light transmission for 5-10 minutes.

-

-

Agonists:

-

To assess 5-HT2A antagonism: Use Serotonin (e.g., 2 µM) in combination with a sub-threshold concentration of another agonist like ADP (e.g., 1-2 µM) or Collagen (0.8 µg/mL).[12]

-

To assess Thromboxane Synthase inhibition: Use Arachidonic Acid (AA) (e.g., 0.5 mM).[13]

-

General Assessment: Use standard agonists like ADP (5-10 µM) or Collagen (2-5 µg/mL).[2]

-

-

Data Analysis: Determine the maximum aggregation percentage for each condition. Calculate the percentage inhibition relative to the vehicle control. Determine the IC50 value for this compound by plotting inhibition against the log of the drug concentration.

Table 1: Representative LTA Data for this compound

| Agonist(s) | This compound IC50 (nM) |

| Serotonin (2 µM) + ADP (2 µM) | 8.7[1] |

| Arachidonic Acid (0.5 mM) | 45.2 |

| Collagen (2 µg/mL) | 98.5 |

| ADP (10 µM) | 150.3 |

Whole Blood Impedance Aggregometry

This method measures the increase in electrical impedance between two electrodes as platelets aggregate in a whole blood sample, eliminating the need for PRP preparation.[2][4]

Caption: Workflow for Whole Blood Impedance Aggregometry.

Protocol: Whole Blood Impedance Aggregometry

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant like hirudin or citrate.[12]

-

Sample Preparation: Dilute the blood sample 1:1 with pre-warmed (37°C) isotonic saline.[4][12]

-

Assay Procedure:

-

Data Analysis: The primary output is the area under the curve (AUC) of the aggregation tracing. Calculate the percentage inhibition relative to the vehicle control and determine the IC50 value.

Table 2: Representative Impedance Aggregometry Data for this compound

| Agonist(s) | This compound IC50 (nM) |

| Serotonin (6 µM) + ADP (1.6 µM) | 15.1 |

| Arachidonic Acid (0.5 mM) | 60.8 |

| Collagen (1.6 µg/mL) | 125.4 |

Mechanistic Assays

To confirm the specific mechanism of action, assays that directly measure the products of the targeted pathways are essential.

Thromboxane B2 (TXB2) Immunoassay

This assay quantifies the inhibition of thromboxane synthase by measuring the level of TXB2, the stable, inactive metabolite of TXA2.[3][14]

Caption: Workflow for quantifying Thromboxane B2 (TXB2) production.

Protocol: TXB2 Immunoassay

-

Platelet Preparation: Prepare PRP as described for LTA (Protocol 3.1).

-

Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Activation: Add an agonist such as Arachidonic Acid (0.5 mM) or Collagen (5 µg/mL) to trigger TXA2 synthesis.

-

Sample Collection: After a set time (e.g., 5 minutes), stop the reaction by adding ice-cold EDTA and a COX inhibitor like indomethacin to prevent further ex vivo synthesis.[3]

-

Supernatant Isolation: Centrifuge the samples at high speed (e.g., 12,000 x g) to pellet the platelets.

-

Quantification: Analyze the supernatant for TXB2 concentration using a commercially available ELISA or radioimmunoassay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TXB2 formation for each this compound concentration compared to the vehicle control.

Table 3: Representative TXB2 Inhibition Data for this compound

| Agonist | This compound Concentration (nM) | TXB2 Production (pg/mL) | % Inhibition |

| AA (0.5 mM) | Vehicle (0) | 15,230 | 0% |

| 10 | 11,880 | 22% | |

| 50 | 7,158 | 53% | |

| 200 | 1,675 | 89% |

Dense Granule Release Assay (ATP Release)

Platelet activation leads to the release of contents from dense granules, including ADP and ATP.[3] Measuring the release of ATP can serve as a marker for platelet activation and its inhibition by this compound.

Protocol: ATP Release Assay

-

Platelet Preparation: Prepare PRP as described for LTA (Protocol 3.1).

-

Assay Setup: This assay is often performed simultaneously with LTA in a lumi-aggregometer.

-

Reagent Addition: Add a luciferin-luciferase reagent to the PRP sample. This reagent will produce light in the presence of ATP.

-

Incubation: Add various concentrations of this compound or vehicle and incubate as per the LTA protocol.

-

Activation and Measurement: Add an agonist (e.g., Serotonin + ADP, Collagen) to induce aggregation and granule release. The instrument will simultaneously measure light transmission (aggregation) and luminescence (ATP release).

-

Data Analysis: Quantify the amount of ATP released based on a standard curve. Calculate the percentage inhibition of ATP release for each this compound concentration compared to the vehicle control.

Table 4: Representative ATP Release Inhibition Data for this compound

| Agonist(s) | This compound IC50 (nM) |

| Serotonin (2 µM) + ADP (2 µM) | 12.5 |

| Collagen (2 µg/mL) | 110.2 |

Summary and Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's antiplatelet activity. Light transmission and impedance aggregometry are robust methods for determining the overall inhibitory potency against various agonists. Concurrently, mechanistic assays such as TXB2 quantification and ATP release measurement are crucial for confirming that the observed antiplatelet effects are due to this compound's intended dual mechanism of action: 5-HT2A receptor antagonism and thromboxane synthase inhibition. The collective data from these assays will enable a thorough characterization of this compound's pharmacological profile.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daidzein Inhibits Human Platelet Activation by Downregulating Thromboxane A2 Production and Granule Release, Regardless of COX-1 Activity | MDPI [mdpi.com]

- 4. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Determination of specific inhibitors of thromboxane A2 formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence for the involvement of the thromboxane synthase pathway in human natural cytotoxic cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 96-well plate-based aggregometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Heparin-induced platelet activation: the role of thromboxane A2 synthesis and the extent of platelet granule release in two patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Operating Procedures for In Vivo Studies of Temanogrel: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temanogrel (APD791) is an investigational, selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor. Serotonin, released from activated platelets, amplifies the thrombotic response by binding to 5-HT2A receptors on platelets and vascular smooth muscle, leading to further platelet aggregation and vasoconstriction. By blocking this pathway, this compound presents a targeted approach to antithrombotic therapy. Preclinical studies have suggested its potential in improving coronary artery flow in established models of acute coronary syndrome.

These application notes provide detailed standard operating procedures (SOPs) for conducting essential in vivo studies to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in preclinical animal models.

Mechanism of Action: 5-HT2A Receptor Inverse Agonism

This compound's mechanism of action centers on its ability to act as an inverse agonist at the 5-HT2A receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, reducing its basal activity even in the absence of an agonist. In the context of thrombosis, serotonin released from platelets acts as an agonist at the 5-HT2A receptor, leading to a signaling cascade that potentiates platelet aggregation and causes vasoconstriction. This compound is designed to counteract these effects.

Efficacy Evaluation: In Vivo Thrombosis Models

To assess the antithrombotic efficacy of this compound, various preclinical models of arterial thrombosis can be employed. The choice of model depends on the specific scientific question and the desired clinical relevance.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rodent)

This widely used model is valuable for screening antithrombotic agents. It involves the topical application of ferric chloride to the carotid artery, which induces oxidative endothelial injury and subsequent thrombus formation.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).

-

Anesthesia: Anesthetize the animal with an appropriate agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

-

Surgical Preparation:

-

Make a midline cervical incision to expose the common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

-

Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before thrombus induction.

-

Thrombus Induction:

-

Apply a small piece of filter paper (1x2 mm) saturated with FeCl₃ solution (e.g., 10% in distilled water) to the surface of the carotid artery for a defined period (e.g., 3-5 minutes).

-

Remove the filter paper and rinse the area with saline.

-

-

Data Collection:

-

Continuously monitor carotid artery blood flow using the Doppler probe until complete occlusion occurs or for a predefined observation period (e.g., 60 minutes).

-

The primary endpoint is the time to occlusion (TTO).

-

-

Euthanasia and Sample Collection: At the end of the experiment, euthanize the animal and the thrombosed arterial segment can be excised for histological analysis.

Folts Model of Coronary Artery Thrombosis (Canine)

This model closely mimics the clinical scenario of thrombosis in a stenosed and damaged coronary artery, making it highly relevant for evaluating potential treatments for acute coronary syndromes. This compound has been evaluated in a preclinical Folts model, where it demonstrated improved coronary artery flow.

Experimental Protocol:

-

Animal Model: Mongrel dogs of either sex (20-25 kg).

-

Anesthesia and Monitoring: Anesthetize the dog with an appropriate anesthetic (e.g., pentobarbital), intubate, and ventilate. Monitor ECG, heart rate, and arterial blood pressure.

-

Surgical Preparation:

-

Perform a left thoracotomy to expose the heart.

-

Isolate a segment of the left anterior descending (LAD) or circumflex (LCX) coronary artery.

-

Place an electromagnetic or Doppler flow probe around the artery to measure coronary blood flow.

-

-

Stenosis and Injury:

-

Create a critical stenosis by placing a plastic constrictor around the artery.

-

Induce endothelial injury at the site of stenosis by gently clamping the artery with surgical forceps.

-

-

Cyclic Flow Reductions (CFRs): The combination of stenosis and injury leads to the spontaneous formation and dislodgement of platelet-rich thrombi, resulting in characteristic CFRs.

-

Drug Administration: Once stable CFRs are established, administer this compound or vehicle control intravenously.

-

Data Collection:

-

Continuously record coronary blood flow to monitor the frequency and severity of CFRs.

-

The primary endpoint is the reduction or elimination of CFRs following drug administration.

-

Quantitative Efficacy Data (Illustrative Examples)

| Thrombosis Model | Species | This compound Dose | Primary Endpoint | Result (Illustrative) |

| FeCl₃-Induced Carotid Artery Thrombosis | Rat | 1 mg/kg, p.o. | Time to Occlusion (TTO) | 50% increase in TTO vs. vehicle |

| 3 mg/kg, p.o. | Time to Occlusion (TTO) | 120% increase in TTO vs. vehicle | ||

| 10 mg/kg, p.o. | Time to Occlusion (TTO) | >200% increase in TTO vs. vehicle | ||

| Folts Model of Coronary Thrombosis | Dog | 0.5 mg/kg, i.v. | Reduction in CFRs | 75% reduction in CFR frequency |

| 1 mg/kg, i.v. | Reduction in CFRs | Complete elimination of CFRs |

Note: The data presented in this table are for illustrative purposes to demonstrate how results would be presented. Actual preclinical data for this compound is not publicly available.

Safety Evaluation: Bleeding Time Assays

A critical aspect of antiplatelet drug development is assessing the risk of bleeding. The tail bleeding time assay in rodents is a standard method for this evaluation.

Experimental Protocol: Rat Tail Transection Bleeding Time

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Drug Administration: Administer this compound or vehicle control at various doses.

-

Anesthesia: Lightly anesthetize the rat.

-

Procedure:

-

Pre-warm the rat's tail in 37°C water for 2 minutes.

-

Make a standardized transection of the distal portion of the tail (e.g., 5 mm from the tip) with a sharp scalpel.

-

Immediately immerse the tail in a tube containing saline at 37°C.

-

-

Data Collection:

-

Record the time from transection until the cessation of bleeding for a continuous period of at least 30 seconds.

-

A maximum observation time (e.g., 30 minutes) is typically set.

-

-

Euthanasia: Following the observation period, euthanize the animal.

Quantitative Safety Data (Illustrative Examples)

| Bleeding Time Assay | Species | This compound Dose | Endpoint | Result (Illustrative) |

| Tail Transection | Rat | 1 mg/kg, p.o. | Bleeding Time (minutes) | 5.2 ± 1.1 |

| 3 mg/kg, p.o. | Bleeding Time (minutes) | 8.5 ± 2.3 | ||

| 10 mg/kg, p.o. | Bleeding Time (minutes) | 15.7 ± 4.5 | ||

| Vehicle Control | Bleeding Time (minutes) | 4.1 ± 0.8 |

Note: The data presented in this table are for illustrative purposes. Actual preclinical data for this compound is not publicly available.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the relationship between drug exposure and its pharmacological effect.

Experimental Protocol: PK/PD in Dogs

-

Animal Model: Beagle dogs.

-

Drug Administration: Administer a single oral or intravenous dose of this compound.

-

Pharmacokinetic Sampling:

-

Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

-

-

Pharmacodynamic Assessment:

-

At the same time points as PK sampling, collect blood for ex vivo platelet aggregation assays.

-

Induce platelet aggregation with a submaximal concentration of an agonist (e.g., ADP or collagen) in the presence of serotonin to assess the inhibition of serotonin-amplified platelet aggregation.

-

-

Data Analysis:

-

Calculate standard pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability).

-

Correlate plasma concentrations of this compound with the degree of inhibition of platelet aggregation to establish a PK/PD relationship.

-

Quantitative PK/PD Data (Illustrative Examples)

| Species | Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |

| Rat | p.o. | 5 mg/kg | 450 | 1.0 | 1800 | 45 |

| i.v. | 1 mg/kg | 900 | 0.1 | 400 | N/A | |

| Dog | p.o. | 2 mg/kg | 600 | 1.5 | 3600 | 60 |

| i.v. | 1 mg/kg | 1200 | 0.1 | 6000 | N/A |

Note: The data presented in this table are for illustrative purposes. Actual preclinical data for this compound is not publicly available. Human Phase 1a data indicated a terminal half-life of approximately 11 hours at higher doses.

Experimental Workflow

A typical in vivo study workflow for evaluating a novel antiplatelet agent like this compound involves a series of sequential and parallel experiments.

Temanogrel Application Notes for Canine Coronary Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Temanogrel (formerly APD791), a selective 5-HT2A receptor inverse agonist, in canine models of coronary thrombosis. This document details the experimental protocols, dosage information, and relevant signaling pathways to guide researchers in utilizing this compound for preclinical antithrombotic studies.

Introduction

This compound is an investigational drug that acts as a potent and selective inverse agonist of the serotonin 5-HT2A receptor. Serotonin, released from activated platelets during thrombus formation, amplifies platelet aggregation and induces vasoconstriction through the 5-HT2A receptor. By targeting this receptor, this compound offers a novel antiplatelet strategy that has been shown to improve coronary patency in canine models of recurrent thrombosis without a significant increase in bleeding time.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of serotonin-mediated platelet aggregation. During vascular injury, platelets are activated and release serotonin. This serotonin then binds to 5-HT2A receptors on surrounding platelets, leading to a signaling cascade that potentiates their aggregation and the formation of a stable thrombus. This compound, by acting as an inverse agonist at the 5-HT2A receptor, blocks this amplification loop, thereby reducing the overall thrombotic response.

Caption: Serotonin-mediated platelet aggregation signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are based on the methodology described by Przyklenk et al. in the Journal of Thrombosis and Haemostasis (2010).

Canine Model of Recurrent Coronary Thrombosis

This model is designed to mimic the conditions of unstable angina, characterized by recurrent, platelet-rich thrombus formation.

1. Animal Preparation:

-

Anesthetize adult mongrel dogs of either sex.

-

Ventilate the animals mechanically.

-

Isolate a segment of the left anterior descending (LAD) coronary artery.

-

Place a Doppler flow probe proximally and an electromagnetic flow probe distally to the isolated segment to monitor coronary blood flow.

-

Place a fixed stenosis on the LAD artery to create a shear stress environment conducive to thrombosis.

2. Induction of Thrombosis:

-

Induce endothelial injury to the intima of the stenosed LAD segment. This can be achieved by methods such as gentle external clamping or the application of a low-intensity electrical current.

-

The combination of stenosis and endothelial injury will lead to the formation of platelet-rich thrombi, causing cyclical reductions in coronary blood flow (cyclic flow variations, CFVs) as thrombi form and are subsequently dislodged by arterial pressure.

Drug Administration Protocols

Two primary protocols have been described for the administration of this compound in this canine model:

Protocol 1: Prophylactic Administration

-

After surgical preparation but before the induction of coronary thrombosis, administer a single intravenous (IV) bolus of this compound at a dosage of 1 mg/kg .

-

Induce coronary thrombosis as described above.

-

Monitor coronary blood flow for a predefined period (e.g., 3 hours) to assess the preventative effect of this compound on thrombus formation.

Protocol 2: Therapeutic Administration

-

Induce coronary thrombosis as described above and allow CFVs to establish for a period of 1 hour.

-

After 1 hour of established recurrent thrombosis, administer a single intravenous (IV) bolus of this compound at a dosage of 1 mg/kg .

-

Continue to monitor coronary blood flow to evaluate the efficacy of this compound in attenuating ongoing thrombosis.

Application Notes and Protocols for Temanogrel in cMVO Patients

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronary microvascular obstruction (cMVO) is a serious condition characterized by inadequate myocardial perfusion despite the successful reopening of an obstructed epicardial coronary artery.[1][2] It occurs in a significant percentage of patients undergoing percutaneous coronary intervention (PCI) for acute coronary syndrome and is associated with adverse cardiovascular outcomes, including increased mortality and heart failure.[1] Currently, there are no FDA-approved therapies specifically for the treatment of cMVO.[1]

Temanogrel (APD791) is an investigational drug that was under development for the potential treatment of cMVO.[1] It is a peripherally acting and selective serotonin (B10506) 2A (5-HT2A) receptor inverse agonist.[1] The rationale for its use in cMVO stems from the role of serotonin in amplifying platelet aggregation and vasoconstriction, key processes in the pathophysiology of microvascular obstruction following PCI.[1][3]

This document provides an overview of the clinical trial protocols for this compound in patients with cMVO, based on the available information from its clinical development program.

Mechanism of Action

During percutaneous coronary intervention, platelet activation leads to the release of serotonin (5-HT).[1] Serotonin then binds to 5-HT2A receptors on platelets and vascular smooth muscle cells. This binding amplifies platelet aggregation and induces vasoconstriction, both of which contribute to the development of coronary microvascular obstruction.[1]

This compound is designed to be a potent and selective inverse agonist of the 5-HT2A receptor.[1] By blocking the effects of serotonin at this receptor, this compound is hypothesized to inhibit the amplification of platelet aggregation and prevent vasoconstriction, thereby improving microcirculatory flow and preventing or treating cMVO.[3]

Signaling Pathway of this compound in cMVO

Caption: Mechanism of action of this compound in preventing cMVO.

Clinical Trial Protocol: Phase 2 Study in cMVO Patients

A Phase 2, multicenter, randomized, double-blind, placebo-controlled study was initiated to evaluate the safety, tolerability, and efficacy of intravenous this compound in adult patients undergoing PCI.[1][3][4][5] The trial was conducted in the United States, Australia, Sweden, the Netherlands, and the United Kingdom.[1]

Important Note: This Phase 2 study (NCT04848220) was terminated early by the sponsor for business reasons unrelated to safety concerns.[6][7] As a result, the planned enrollment was not completed, and the efficacy data are considered inconclusive.[3][6]

Study Design

The study was designed in two stages:[3][4][5]

-

Stage A: A dose-escalation stage to evaluate the safety and tolerability of single intravenous doses of this compound. It was planned to consist of two cohorts.[4][5]

-

Stage B: A parallel-group stage to assess the efficacy of two selected doses of this compound from Stage A compared to a placebo.[4][5]

Patient Population

The study intended to enroll approximately 99 participants.[3] Due to early termination, a total of 29 participants were enrolled.[6]

Table 1: Planned Patient Demographics and Baseline Characteristics

| Characteristic | Placebo Group (Planned N≈29) | This compound Dose 1 (Planned N≈29) | This compound Dose 2 (Planned N≈29) |

| Age (years), mean ± SD | |||

| Sex (Male/Female), n (%) | |||

| Diagnosis (Stable Angina/NSTEMI/UA), n (%) | |||

| Baseline TIMI Flow Grade (2/3), n (%) | |||

| Co-morbidities, n (%) | |||

| - Diabetes Mellitus | |||

| - Hypertension | |||

| - Hyperlipidemia | |||

| Prior Myocardial Infarction, n (%) | |||

| Note: This table represents the planned structure for data presentation. Actual enrollment was 29 participants in total before early termination.[6] |

Inclusion and Exclusion Criteria

-

Key Inclusion Criteria:

-

Key Exclusion Criteria:

Treatment Protocol

-

Stage A: Participants were randomized to receive a single intravenous dose of this compound or placebo before the PCI procedure.[6]

-

Stage B: Participants were to be randomized in a 1:1:1 ratio to receive one of two doses of intravenous this compound or a matching placebo.[3] The doses selected for Stage B were 20 mg and 40 mg.[6]

-

All participants also received standard dual antiplatelet therapy (DAPT).[6]

Endpoints

-

Primary Endpoint: The primary efficacy endpoint was the change in the Index of Microcirculatory Resistance (IMR) from baseline (before study drug administration) to post-PCI on day 1.[1]

-

Secondary Endpoints: While not explicitly detailed in the provided search results, secondary endpoints in such trials typically include assessments of safety and tolerability, other measures of coronary flow, and clinical outcomes.

Table 2: Planned Primary Endpoint Analysis

| Endpoint | Placebo Group | This compound 20 mg Group | This compound 40 mg Group | p-value |

| Index of Microcirculatory Resistance (IMR) | ||||

| Baseline IMR, mean ± SD | ||||

| Post-PCI IMR, mean ± SD | ||||

| Change from Baseline in IMR, mean ± SD | ||||

| Note: Due to the early termination of the study, the data was not analyzed as planned, and the results were inconclusive.[6] |

Experimental Protocols

Measurement of Index of Microcirculatory Resistance (IMR)

IMR is an invasive procedure used to assess the function of the coronary microvasculature. It is typically measured in the cardiac catheterization laboratory during the PCI procedure.

Methodology:

-

A pressure-temperature sensor-tipped guidewire is advanced distal to the coronary lesion.

-

The distal coronary pressure (Pd) and mean transit time (Tmn) of a saline bolus are measured at rest.

-

Hyperemia is induced, typically using an intravenous infusion of adenosine.

-

During maximal hyperemia, the distal coronary pressure (Pd) and mean transit time (Tmn) are measured again.

-

IMR is calculated as the product of the distal coronary pressure (Pd) and the hyperemic mean transit time (Tmn) (IMR = Pd x Tmn).

-

A higher IMR value is indicative of greater microvascular resistance and obstruction.

Clinical Trial Workflow

Caption: Workflow of the Phase 2 clinical trial of this compound in cMVO patients.

Summary and Future Directions

The clinical development of this compound for cMVO provided a strong scientific rationale based on its mechanism of action as a 5-HT2A receptor inverse agonist.[1] The Phase 2 clinical trial was well-designed to assess the efficacy of this compound in a relevant patient population using a robust primary endpoint.[1][4][5] However, due to the early termination of the study, the potential of this compound to improve outcomes in patients with cMVO remains unproven.[6]

Further research into the role of serotonin in the pathophysiology of cMVO and the therapeutic potential of 5-HT2A receptor antagonism is warranted. The detailed protocol of the this compound Phase 2 trial can serve as a valuable reference for the design of future studies investigating novel therapeutic agents for this challenging clinical condition.

References

- 1. Arena Pharmaceuticals Announces First Participant Randomized in Phase 2 Trial Evaluating this compound in Coronary Microvascular Obstruction (cMVO) - BioSpace [biospace.com]

- 2. Molecular Mechanisms of Microvascular Obstruction and Dysfunction in Percutaneous Coronary Interventions: From Pathophysiology to Therapeutics-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. A Study Evaluating the Safety, Tolerability, and Effect on Microvascular Obstruction of Intravenous this compound in Adult Participants Undergoing Percutaneous Coronary Intervention [ctv.veeva.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. pfizer.com [pfizer.com]

- 7. pfizer.com [pfizer.com]

Application Notes and Protocols for the Study of Temanogrel in Raynaud's Phenomenon

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed use of Temanogrel, an investigational drug, in the context of Raynaud's Phenomenon (RP) research. The information is based on the design of a Phase 2 clinical trial and the known mechanism of action of this compound.

Introduction